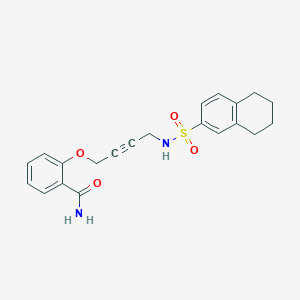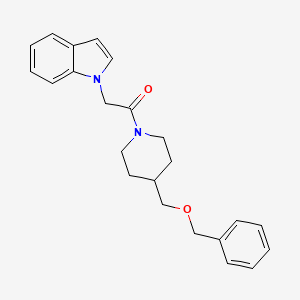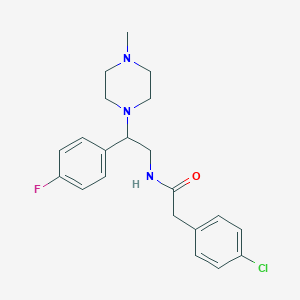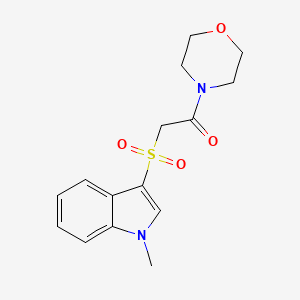![molecular formula C7H10N2O2S2 B2524189 2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]acetato de etilo CAS No. 338408-34-7](/img/structure/B2524189.png)
2-[(4-metil-1,2,3-tiadiazol-5-il)sulfanil]acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Synthesis Analysis
1,3,4-Thiadiazoles can be synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
The opening of 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Physical and Chemical Properties Analysis
The relatively good liposolubility of thiadiazoles is most likely attributed to the presence of the sulfur atom .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados del tiazol actúan como antioxidantes . Pueden neutralizar los radicales libres, que son moléculas inestables que pueden causar daño a las células del cuerpo. Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo, como las enfermedades cardíacas y el cáncer .
Actividad analgésica
También se ha encontrado que los derivados del tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría hacerlos útiles en el desarrollo de nuevos medicamentos para aliviar el dolor .
Actividad antiinflamatoria
Además de sus propiedades antioxidantes y analgésicas, se ha encontrado que los derivados del tiazol tienen efectos antiinflamatorios . Esto podría hacerlos útiles en el tratamiento de afecciones caracterizadas por inflamación, como la artritis .
Actividad antimicrobiana
Se ha encontrado que los derivados del tiazol tienen propiedades antimicrobianas . Esto significa que pueden matar o inhibir el crecimiento de microorganismos, lo que los hace potencialmente útiles en el tratamiento de infecciones .
Actividad antifúngica
Se ha encontrado que los derivados del tiazol tienen propiedades antifúngicas . Esto podría hacerlos útiles en el tratamiento de infecciones fúngicas .
Actividad antiviral
Se ha encontrado que los derivados del tiazol tienen propiedades antivirales . Esto podría hacerlos útiles en el tratamiento de infecciones virales .
Actividad diurética
Se ha encontrado que los derivados del tiazol tienen propiedades diuréticas . Esto significa que pueden aumentar la cantidad de orina producida por el cuerpo, lo que puede ser útil en el tratamiento de afecciones como la presión arterial alta y la insuficiencia cardíaca .
Actividad antitumoral
Se ha encontrado que los derivados del tiazol tienen propiedades antitumorales . Esto podría hacerlos útiles en el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could influence their action .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be either inhibitory or stimulatory, depending on the specific nature of the interaction .
Cellular Effects
Related thiadiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions can lead to the formation of various products, which can interact with different biomolecules and exert their effects .
Temporal Effects in Laboratory Settings
It is known that thiadiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the stability, degradation, and long-term effects of the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate at different dosages in animal models have not been reported. It is known that the effects of related thiadiazole derivatives can vary with dosage . For example, some thiadiazole derivatives have been found to have potent antimicrobial activity at certain dosages .
Metabolic Pathways
It is known that thiadiazoles can be involved in various reactions, including reactions with hydrazonoyl halides . These reactions can lead to the formation of various products, which can interact with different enzymes or cofactors .
Transport and Distribution
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the transport and distribution of the compound .
Subcellular Localization
It is known that thiadiazoles can form hydrogen-bonded dimers through N1—H1n···S1 (triazole···S=C-triazole) interactions . These interactions can influence the localization of the compound within specific compartments or organelles .
Propiedades
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-12-7-5(2)8-9-13-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEVSNMDCLTIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(N=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)




![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)
![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2524122.png)
![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2524129.png)
